molecular formula C14H11N5O B5344212 N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide

N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5344212
M. Wt: 265.27 g/mol
InChI Key: RXCKSOWQJHZQEW-UHFFFAOYSA-N
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Description

N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide is a compound that features a pyridine ring, a triazole ring, and a benzamide moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both pyridine and triazole rings in its structure suggests that it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the triazole ring, followed by its attachment to the benzamide and pyridine moieties. For instance, the triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves coupling the triazole derivative with a benzamide precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis. The compound may also interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of pyridine and triazole rings, which confer diverse biological activities. Its ability to form stable complexes with metal ions also makes it valuable in materials science applications.

Properties

IUPAC Name

N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-14(18-12-2-1-7-15-8-12)11-3-5-13(6-4-11)19-9-16-17-10-19/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCKSOWQJHZQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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